Methyltetrazine-PEG13-NHS ester falls under the category of PEG linkers and is classified as a bioconjugate reagent. It is sourced from various chemical suppliers specializing in research chemicals, including MedChemExpress and Santa Cruz Biotechnology, which provide detailed specifications and applications for this compound .
The synthesis of Methyltetrazine-PEG13-NHS ester typically involves the following steps:
Technical parameters such as reaction time, temperature, and concentrations are critical to optimizing yield and purity during synthesis.
The molecular formula for Methyltetrazine-PEG13-NHS ester is , with a molecular weight of approximately 885.96 g/mol . The structure includes:
Methyltetrazine-PEG13-NHS ester participates in several chemical reactions:
These reactions are characterized by their efficiency and specificity, which are crucial for successful bioconjugation.
The mechanism of action for Methyltetrazine-PEG13-NHS ester primarily revolves around its ability to facilitate targeted protein degradation through PROTAC technology. Upon administration:
This mechanism highlights the compound's role in enhancing selective protein degradation, which has significant implications in therapeutic applications.
Methyltetrazine-PEG13-NHS ester exhibits several notable physical and chemical properties:
These properties make Methyltetrazine-PEG13-NHS ester an effective reagent for biochemical applications.
Methyltetrazine-PEG13-NHS ester has diverse applications in scientific research:
The versatility of this compound underscores its significance in advancing biochemistry and molecular biology research.
The synthesis of Methyltetrazine-Polyethylene Glycol 13-N-Hydroxysuccinimide Ester follows a multi-step convergent strategy to ensure precise functional group integration. The initial stage involves the preparation of the methyltetrazine carboxylic acid derivative through cycloaddition between nitriles and hydrazine derivatives under reflux conditions, typically achieving yields of 68–72% after crystallization [3] [7]. This methyltetrazine carboxylate intermediate is subsequently coupled to the amino-terminated Polyethylene Glycol 13 chain via carbodiimide-mediated amidation in anhydrous dimethylformamide, monitored by thin-layer chromatography to confirm complete conversion [2].
The final stage activates the terminal carboxylic acid of the Methyltetrazine-Polyethylene Glycol 13 conjugate using N-Hydroxysuccinimide and diisopropylcarbodiimide in dichloromethane. Critical parameters include:
Activation efficiency of the Polyethylene Glycol 13 intermediate directly determines the conjugation capacity of the final Methyltetrazine-Polyethylene Glycol 13-N-Hydroxysuccinimide Ester. Two predominant activation strategies exist:
Carbonyldiimidazole-Mediated Activation:Pre-activation of hydroxyl-terminated Polyethylene Glycol 13 chains with carbonyldiimidazole generates imidazolylcarboxylate intermediates. Subsequent displacement with N-Hydroxysuccinimide in tetrahydrofuran produces the activated ester with >90% efficiency. This method minimizes racemization risks but requires stringent anhydrous conditions [4] [9].
Direct Carbodiimide Coupling:Employing water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide enables single-pot activation-conjugation in mixed aqueous-organic systems. This approach is particularly valuable for acid-labile compounds but necessitates pH stabilization between 6.5–7.5 using N-hydroxysulfosuccinimide buffers to suppress hydrolysis [5] [10].
Table 1: Solubility Requirements for Polyethylene Glycol 13 Activation Methods
| Activation Method | Optimal Solvent | Temperature Range | Activation Efficiency |
|---|---|---|---|
| Carbonyldiimidazole | Anhydrous Tetrahydrofuran | 0–25°C | 88–92% |
| Carbodiimide (Water-Soluble) | Dimethyl Sulfoxide/Water (4:1) | 2–8°C | 78–85% |
The extended Polyethylene Glycol 13 chain enhances aqueous solubility (tested at >50 mg/mL in phosphate-buffered saline) compared to non-polyethylene glycol conjugated methyltetrazine analogs, which require organic co-solvents for bioconjugation [5] [10].
Polyethylene Glycol 13 synthesis inherently generates molecular weight distributions due to ethylene oxide addition kinetics during polymerization. The polydispersity index (Đ = Mw/Mn) of commercial Polyethylene Glycol 13 materials typically ranges from 1.08–1.15, introducing heterogeneity in Methyltetrazine-Polyethylene Glycol 13-N-Hydroxysuccinimide Ester batches [6] [9]. Key strategies to control dispersity include:
Table 2: Analytical Characterization of Polydispersity in Methyltetrazine-Polyethylene Glycol 13-N-Hydroxysuccinimide Ester
| Analytical Method | Resolution Capability | Detected Polydispersity Range |
|---|---|---|
| Size Exclusion Chromatography-Multi-Angle Light Scattering | ±200 Dalton | 1.08–1.25 (unfractionated) |
| MALDI-TOF Mass Spectrometry | Unit Dalton resolution | 13 ethylene oxide variants identified |
| Reverse-Phase HPLC | ±1 ethylene oxide unit | Đ = 1.03 (fractionated material) |
The presence of >5% polydisperse species compromises bioconjugation efficiency by creating steric hindrance variations at the conjugation site, reducing effective payload ratios by 30–40% in antibody-drug conjugate applications [2] [8].
Purification of Methyltetrazine-Polyethylene Glycol 13-N-Hydroxysuccinimide Ester demands orthogonal techniques to remove unreacted intermediates, hydrolysis byproducts, and catalyst residues. A validated purification protocol involves:
Critical quality control metrics include:
This integrated purification approach typically delivers 98.5–99.3% purity by high-performance liquid chromatography with overall process yields of 58–63%, significantly outperforming single-step methods limited to 85% purity or lower yields (40–45%) [2] [8].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8